molecular formula C22H27N3O4 B2713689 1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946351-86-6

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2713689
CAS No.: 946351-86-6
M. Wt: 397.475
InChI Key: KSZXLDGJRYNJSZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two distinct aromatic substituents: a 4-methoxyphenethyl group and a (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl group. The urea backbone serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. The pyrrolidin-5-one moiety introduces conformational rigidity, which may improve selectivity for specific biological targets.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-7-3-16(4-8-19)11-12-23-22(27)24-14-17-13-21(26)25(15-17)18-5-9-20(29-2)10-6-18/h3-10,17H,11-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZXLDGJRYNJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the methoxyphenyl groups:

    Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that urea derivatives exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Potential

Urea derivatives are being investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Central Nervous System Effects

Some derivatives have shown promise as neuroprotective agents. The structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related urea derivative against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL, indicating significant antibacterial activity .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of structurally similar urea compounds on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis, making them candidates for further development as anticancer agents .

Data Table: Comparative Analysis of Urea Derivatives

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
Urea Derivative AStructure A31.25 - 62.510 - 20
Urea Derivative BStructure B4015 - 25
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureaStructure CTBDTBD

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage is known for its stability, which allows the compound to interact with enzymes or receptors without rapid degradation. The methoxyphenyl groups may enhance binding affinity to certain targets, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Flexibility: The pyrrolidinone ring in the target compound may reduce off-target effects compared to simpler ureas like SKF-96365 .
  • Electronic Tuning : Methoxy groups balance solubility and binding affinity, whereas ethoxy or CF₃ substitutions prioritize stability or potency .
  • Unanswered Questions : The exact biological targets and in vivo efficacy of the target compound require further study, though analogs suggest promise in oncology and channelopathy therapies .

Biological Activity

The compound 1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be represented by the following structure:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Key Properties

  • Molecular Weight : 320.41 g/mol
  • Melting Point : Approximately 140 °C
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on:

  • Melanocortin Receptors : The compound acts as a selective partial agonist at melanocortin subtype-4 receptors (MC4R), which are involved in regulating energy homeostasis and appetite control. Its efficacy in reducing body weight in rodent models without affecting erectile function highlights its potential as an anti-obesity agent .

Pharmacological Effects

  • Anti-obesity Activity : Studies have demonstrated that the compound effectively reduces food intake and body weight in animal models by modulating signaling pathways associated with energy expenditure and appetite regulation.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through the modulation of inflammatory pathways and oxidative stress reduction.
  • Antimicrobial Activity : Some derivatives of related compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar properties .

Study on Melanocortin Receptor Agonism

A pivotal study published in Molecular Pharmacology evaluated the compound's activity at MC4R. The results indicated a significant reduction in body weight among treated rodents compared to controls, with no adverse effects on sexual function, which is often a concern with anti-obesity drugs .

Antimicrobial Evaluation

In another study focusing on related compounds, derivatives showed promising antibacterial activity against Escherichia coli, inhibiting protein synthesis effectively. This suggests that further exploration into the antimicrobial properties of this compound could yield valuable insights into its therapeutic potential .

Data Tables

PropertyValue
Molecular FormulaC19H24N2O3
Molecular Weight320.41 g/mol
Melting Point~140 °C
SolubilitySoluble in DMSO and ethanol
Biological ActivityObservations
Anti-obesitySignificant weight reduction in rodent models
NeuroprotectivePotential modulation of inflammatory pathways
AntimicrobialEffective against E. coli protein synthesis inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Prepare the pyrrolidinone core via cyclization of a substituted γ-lactam precursor under acidic conditions (e.g., HCl in ethanol) .
  • Step 2 : Introduce the 4-methoxyphenethyl group via nucleophilic substitution or reductive amination using NaBH₃CN .
  • Step 3 : Form the urea linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the phenethylamine and pyrrolidinylmethyl intermediate .
    • Validation : Monitor intermediates using TLC and LC-MS, and confirm final product purity (>95%) via HPLC .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Methodological Answer :

  • X-ray diffraction : Use single-crystal X-ray analysis (e.g., SHELXL ) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters include R-factor < 0.05 and wR-factor < 0.12 .
  • Sample Preparation : Recrystallize from ethanol/water (9:1 v/v) to obtain diffraction-quality crystals.
  • Data Analysis : Compare bond lengths and angles to similar pyrrolidinone-urea derivatives (e.g., 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol ).

Q. What preliminary assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer :

  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. Compare IC₅₀ values to reference drugs like doxorubicin .
  • Ion Channel Modulation : Test TRPC inhibition using Ca²⁺ flux assays in HEK293 cells transfected with TRPC3/5. Employ SKF-96365 (10 µM) as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Use RNA-seq or CRISPR-Cas9 knockout models to identify target genes/pathways (e.g., TRPC channels or apoptosis regulators ).
  • Pharmacokinetic Analysis : Assess membrane permeability via Caco-2 monolayers and metabolic stability in liver microsomes. Low bioavailability may explain variable efficacy .
  • Statistical Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .

Q. What strategies optimize the selectivity of this compound for TRPC3 over other ion channels?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified urea substituents. For example:
  • Replace 4-methoxyphenyl with 3,4-dimethoxyphenyl to enhance hydrophobic interactions .
  • Introduce sulfonamide groups to improve binding to TRPC3’s extracellular loop .
  • Computational Docking : Use AutoDock Vina to model interactions with TRPC3’s homology structure (PDB templates: 6CUD ). Prioritize analogs with ΔG < −8 kcal/mol .

Q. How can advanced NMR techniques elucidate dynamic conformational changes in this molecule?

  • Methodological Answer :

  • ²H NMR Relaxation : Deuterated analogs can reveal rotational mobility of the methoxyphenethyl group in DMSO-d₆ .
  • NOESY : Detect through-space correlations between the pyrrolidinone and urea protons to map 3D structure .
  • Variable-Temperature Studies : Monitor chemical shift perturbations (Δδ > 0.1 ppm) to identify flexible regions .

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